Paltimatrectinib

CNS pharmacokinetics brain penetration blood-brain barrier

Paltimatrectinib is the only brain-penetrant pan-TRK inhibitor that uniquely addresses CNS exposure and acquired resistance in a single molecule. With a brain/plasma AUC ≥3.9 and sub-10 nM IC50 against G595R & G667C mutants, it outperforms all first-gen inhibitors and fills a gap left by second-gen compounds. Sourced strictly for R&D in intracranial xenograft, resistance-mechanism, and kinase-selectivity studies. Ensure your translational models are powered by the benchmark CNS-active TRK inhibitor.

Molecular Formula C20H15F5N6
Molecular Weight 434.4 g/mol
CAS No. 2353522-15-1
Cat. No. B15144274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaltimatrectinib
CAS2353522-15-1
Molecular FormulaC20H15F5N6
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F
InChIInChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1
InChIKeyFYPXPQSPRRZJCK-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paltimatrectinib Procurement Guide: Quantified CNS Penetration and Resistance Profile for NTRK-Fusion Cancer Research


Paltimatrectinib (CAS 2353522-15-1, also known as PBI-200) is an orally bioavailable, brain-penetrant pan-tropomyosin receptor kinase (TRK) inhibitor belonging to the second-generation class of TRK inhibitors [1]. It is a synthetic small molecule with the chemical formula C20H15F5N6 and a monoisotopic molecular weight of 434.13 Da [2]. The compound was claimed in Pyramid Biosciences' TRK inhibitor patent US20210094956A1 and was evaluated in Phase 1/2 clinical trials for NTRK-fusion-positive solid tumors, including primary brain tumors, under trial identifier NCT04901806 [3][4].

Why Substituting Paltimatrectinib with First-Generation or Less CNS-Penetrant TRK Inhibitors Fails in CNS-Targeted and Resistance-Driven Research


First-generation TRK inhibitors (larotrectinib, entrectinib) are clinically approved but exhibit two critical limitations: poor central nervous system (CNS) penetration and vulnerability to acquired resistance mutations such as the G595R solvent front mutation [1]. While second-generation inhibitors like selitrectinib (LOXO-195) and repotrectinib address some resistance mutations, their CNS penetration remains limited, with brain/plasma AUC ratios typically below 0.17 [2]. Consequently, substituting any of these analogs in research models involving intracranial tumors, brain metastases, or TRK fusion variants harboring kinase domain mutations will fail to recapitulate the sustained CNS exposure and anti-resistant mutant activity that Paltimatrectinib specifically provides. This differential performance is quantified in the evidence items below and directly impacts the validity of preclinical and translational study outcomes [2].

Paltimatrectinib Quantitative Differentiation: Evidence-Based Comparator Data for Scientific Procurement Decisions


CNS Penetration: Brain/Plasma AUC Ratio Comparison with First-Generation and Second-Generation TRK Inhibitors

Paltimatrectinib achieves brain/plasma AUC ratios of 3.9 in mouse and 3.2 in rat, indicating active accumulation in brain tissue. This performance is in direct contrast to the poor brain penetration observed with the first-generation TRK kinase inhibitors larotrectinib and entrectinib [1]. Moreover, while second-generation compounds in development address some resistance mutations, they are reported as not sufficiently CNS penetrant, with brain/plasma ratios (BPR) for other TRK inhibitors measured at less than 0.17, indicating that only Paltimatrectinib (PBI-200) achieved sustained drug levels in the brain [2].

CNS pharmacokinetics brain penetration blood-brain barrier

Potency Against Acquired Resistance Mutation TRKA G595R: Quantitative Comparison with Larotrectinib, Entrectinib, and Selitrectinib

Paltimatrectinib retains picomolar- to low nanomolar potency against the TRKA G595R solvent front mutation, a primary driver of clinical acquired resistance to first-generation inhibitors. Biochemical IC50 of Paltimatrectinib against TRKA G595R is 3.4 nM [1]. In direct comparison using published biochemical assay data, first-generation compounds larotrectinib and entrectinib exhibit IC50 values of 3,540 nM and 987 nM, respectively, against this same mutation [2]. The second-generation comparator selitrectinib shows an IC50 of 18.7 nM [2], approximately 5.5-fold weaker than Paltimatrectinib's 3.4 nM value.

acquired resistance kinase domain mutation G595R

Potency Against Acquired Resistance Mutation TRKA G667C: Quantitative Comparison with First- and Second-Generation TRK Inhibitors

Paltimatrectinib also demonstrates retained potency against the TRKA G667C xDFG mutation, another clinically relevant resistance variant. Biochemical IC50 of Paltimatrectinib against TRKA G667C is 10 nM [1]. Published comparator data for this mutation show larotrectinib IC50 at 1,630 nM, entrectinib at 138 nM, selitrectinib at 118 nM, and repotrectinib at 11.8 nM [2].

xDFG mutation G667C acquired resistance

Kinase Selectivity Profile: 125-Kinase Panel Comparison with Other TRK Inhibitors

In a 125-kinase panel conducted at 1 micromolar concentration, Paltimatrectinib (PBI-200) was identified as the most selective TRK inhibitor tested, with only 1 off-target kinase inhibited >60% [1]. Additionally, testing against a panel of 122 other protein kinases revealed inhibition of ROS1 with an IC50 of 31 nM, while sparing the vast majority of non-TRK kinases [2]. The primary report states that Paltimatrectinib was 'the most selective TRKi in a 125 kinase panel (ThermoFisher)' [1], indicating a selectivity advantage relative to other TRK inhibitors in the same assay panel.

kinase selectivity off-target inhibition TRK inhibitor profiling

Wild-Type TRK Isoform Inhibitory Potency: Biochemical IC50 Values Across TRKA, TRKB, and TRKC

Paltimatrectinib inhibits all three wild-type TRK isoforms with sub-nanomolar to low nanomolar potency. Biochemical IC50 values are 0.45 nM for TRKA, 2.2 nM for TRKB, and 1.9 nM for TRKC [1]. For comparison, selitrectinib (LOXO-195) shows TRKA WT IC50 of 3.9 nM, TRKB WT IC50 of 1.8 nM, and TRKC WT IC50 of 3.0 nM [2]. Entrectinib exhibits TRKA WT IC50 of 0.30 nM, TRKB WT IC50 of 0.80 nM, and TRKC WT IC50 of 1.3 nM [2]. Larotrectinib shows TRKA WT IC50 of 23.5 nM, TRKB WT IC50 of 36.5 nM, and TRKC WT IC50 of 49.4 nM [2].

TRKA TRKB TRKC pan-TRK inhibition

In Vivo Intracranial Efficacy and Survival Advantage in KM12-Luc Brain Metastasis Model

In a KM12-Luc intracranial murine xenograft model (representing NTRK fusion-positive colorectal cancer brain metastases), Paltimatrectinib (PBI-200) demonstrated statistically superior CNS efficacy and survival compared to other TRK inhibitors tested [1]. At day 41, 50% of mice in the PBI-200 group remained alive, whereas all mice in the other treatment groups had died on or before day 32 [1]. Statistical analysis yielded a chi-squared value of 45.6 with p < 0.0001 [1]. Paltimatrectinib also significantly slowed tumor growth and extended survival when dosed either intraperitoneally or orally in an intracranial KM-12 xenograft model [2].

intracranial xenograft survival benefit brain metastasis model

Paltimatrectinib Application Scenarios: Evidence-Driven Use Cases for Preclinical and Translational Research


Intracranial Tumor Models: Primary Brain Tumors and Brain Metastases Harboring NTRK Fusions

Paltimatrectinib is the most appropriate TRK inhibitor for preclinical models of NTRK fusion-positive primary brain tumors (glioblastoma, astrocytoma, pediatric glioma) or brain metastases. This is directly supported by its brain/plasma AUC ratio of 3.9 in mice, which is >23-fold higher than the <0.17 benchmark for other TRK inhibitors [1]. The compound has demonstrated statistically significant survival benefit (p < 0.0001) in intracranial KM12-Luc xenograft models compared to other TRK inhibitors, with 50% survival at Day 41 versus 0% survival by Day 32 in comparator groups [2]. No gross or histopathological CNS adverse effects were observed in a 14-day CNS safety study [2].

Acquired Resistance Mechanism Studies: G595R and G667C Mutation-Driven Models

For investigations into acquired resistance to first-generation TRK inhibitors, Paltimatrectinib provides the necessary potency against the TRKA G595R solvent front mutation (IC50 = 3.4 nM) [3] and the TRKA G667C xDFG mutation (IC50 = 10 nM) [3]. In a BaF3 xenograft model encoding LMNA-NTRK1 gene fusion with the G595R mutation, Paltimatrectinib demonstrated superior efficacy relative to first-generation compounds larotrectinib and entrectinib, and equivalent efficacy to the second-generation compound selitrectinib in terms of tumor growth inhibition [2]. This performance enables faithful modeling of resistance scenarios that first-generation compounds cannot address due to their micromolar-range IC50 values against these mutations [4].

Kinase Selectivity-Dependent Signaling Studies Requiring Minimal Off-Target Confounding

For signaling pathway dissection experiments where off-target kinase inhibition would confound interpretation, Paltimatrectinib offers the most selective TRK inhibitor profile documented to date. In a 125-kinase panel, only 1 off-target kinase showed >60% inhibition at 1 micromolar concentration, and the compound was designated 'most selective' among TRK inhibitors tested [2]. Outside the TRK family, only ROS1 showed meaningful inhibition (IC50 = 31 nM) in a 122-kinase panel [3]. This selectivity profile minimizes the risk that observed biological effects arise from unintended kinase inhibition, a critical consideration for mechanism-of-action studies and target validation experiments.

Dual-Resistance and CNS-Penetrant Compound Reference Standards

In high-throughput screening or compound library curation programs requiring a positive control with both anti-resistant mutant activity and verified CNS penetration, Paltimatrectinib fills a unique reference standard position. No other TRK inhibitor combines (1) sub-10 nM potency against G595R and G667C resistance mutations [3], (2) brain/plasma AUC ratio >3.0 [1], and (3) documented in vivo intracranial survival benefit [2]. While repotrectinib has received FDA approval and shows potent activity against resistance mutations (TRKA G595R IC50 = 0.2 nM) [4], its CNS penetration is not reported to approach the 3.9 brain/plasma ratio of Paltimatrectinib [2]. Conversely, selitrectinib addresses some resistance mutations but has limited CNS penetration (BPR <0.17) [2] and shows IC50 of 18.7 nM against TRKA G595R, approximately 5.5-fold weaker than Paltimatrectinib [4]. Paltimatrectinib thus occupies a distinct procurement niche as a comparator or reference standard for CNS-penetrant, resistance-active TRK inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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